N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using a phenyl halide.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached through a nucleophilic substitution reaction involving tetrahydrofuran-2-ylmethylamine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperazine and phenyl derivatives.
Scientific Research Applications
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-methylpiperazine-1-carboxamide
- N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-ethylpiperazine-1-carboxamide
- N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-isopropylpiperazine-1-carboxamide
Uniqueness
N-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N4O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c23-17(19-13-16-7-4-12-25-16)14-20-18(24)22-10-8-21(9-11-22)15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H,19,23)(H,20,24) |
InChI Key |
PSMVKNXVPKYBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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